3,4,6,7-Tetrahydroxyxanthone
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Overview
Description
3,4,6,7-Tetrahydroxyxanthone is a naturally occurring xanthone derivative known for its diverse pharmacological properties. It is a polyphenolic compound found in various plant species, particularly in the family Gentianaceae. This compound has garnered significant attention due to its potential therapeutic applications, including antioxidant, anti-inflammatory, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,6,7-Tetrahydroxyxanthone typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,3,4,6-tetrahydroxybenzophenone with a suitable reagent to form the xanthone core. This process often requires acidic or basic catalysts and controlled temperatures to ensure the desired product yield .
Industrial Production Methods: Industrial production of this compound may involve the extraction from natural sources or chemical synthesis. Extraction from plants involves solvent extraction followed by purification steps such as chromatography. Chemical synthesis on an industrial scale requires optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 3,4,6,7-Tetrahydroxyxanthone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into less oxidized forms, potentially altering its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution can produce halogenated or nitro-substituted xanthones .
Scientific Research Applications
Chemistry: It serves as a precursor for synthesizing more complex xanthone derivatives with enhanced properties.
Biology: Its antioxidant properties make it a valuable compound for studying oxidative stress and related biological processes.
Mechanism of Action
The mechanism of action of 3,4,6,7-Tetrahydroxyxanthone involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Activity: It induces
Properties
CAS No. |
141642-11-7 |
---|---|
Molecular Formula |
C13H8O6 |
Molecular Weight |
260.20 g/mol |
IUPAC Name |
2,3,5,6-tetrahydroxyxanthen-9-one |
InChI |
InChI=1S/C13H8O6/c14-7-2-1-5-11(17)6-3-8(15)9(16)4-10(6)19-13(5)12(7)18/h1-4,14-16,18H |
InChI Key |
ZIUFQHOTGSSKBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1C(=O)C3=CC(=C(C=C3O2)O)O)O)O |
Origin of Product |
United States |
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